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Compound of Interest

Compound Name:
2'-Azetidinomethyl-3-chloro-5-

fluorobenzophenone

Cat. No.: B1324866 Get Quote

2-Amino-5-chloro-2'-fluorobenzophenone (CAS No. 784-38-3) is a substituted aromatic ketone

of significant interest to the pharmaceutical industry.[1][2] Its structural architecture, featuring a

halogenated aminophenyl ring linked to a fluorophenyl ring via a carbonyl group, makes it a

critical starting material and key intermediate in the synthesis of several centrally active

therapeutic agents, most notably fluorinated benzodiazepines such as Midazolam.[3] The

precise physical and chemical properties of this intermediate are not merely academic; they are

paramount to ensuring the purity, stability, efficacy, and safety of the final Active Pharmaceutical

Ingredient (API).

This guide provides an in-depth examination of the core physical properties of 2-Amino-5-

chloro-2'-fluorobenzophenone. It is designed for researchers, chemists, and drug development

professionals, offering not just a compilation of data, but also the scientific rationale behind the

analytical methodologies used for their characterization. We will delve into the experimental

determination of these properties, discuss the importance of solid-state characterization, and

provide a framework for spectroscopic analysis, thereby creating a self-validating system of

knowledge for its application in a regulated development environment.

Core Physicochemical Properties: A Consolidated
Overview
A thorough understanding of a compound's fundamental physicochemical properties is the

bedrock of process development and formulation. The data for 2-Amino-5-chloro-2'-
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fluorobenzophenone, compiled from various commercial and database sources, is summarized

below.

Table 1: Summary of Physicochemical Properties

Property Value Source(s)

CAS Number 784-38-3 [4][5][6]

Molecular Formula C₁₃H₉ClFNO [3][4][6]

Molecular Weight 249.67 g/mol [3][6]

Appearance
Yellow crystalline powder /

Yellow needle crystal
[2][7]

Melting Point
93 - 99 °C (Range from

multiple sources)
[5][6][7]

Boiling Point
207 °C / 404.6 °F (at 760

mmHg) [for analog] 235 °C
[8] [7]

Flash Point
92 °C (lit.) 211 °C / 411.8 °F

[for analog] Not Applicable
[7] [8]

Density 1.342 g/cm³ [7]

Solubility
Slightly soluble in Chloroform

and Methanol
[7]

| logP (Octanol/Water)| 3.89 - 3.9 |[4][7] |

Field Insights: Navigating Data Discrepancies
A critical observation from the compiled data is the presence of significant discrepancies in

reported values for boiling point and flash point. For instance, boiling points of 207 °C (for a

close analog) and 235 °C are cited, while flash points range from 92 °C to 211 °C, with one

major supplier even listing it as "Not Applicable".[7][8] This is not uncommon for specialty

chemicals and underscores a vital principle for any development scientist: literature and

supplier data must be treated as indicative, not absolute.
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The causality for such variations can stem from several factors:

Experimental Method: Different techniques for determining flash points (e.g., open-cup vs.

closed-cup) can yield different results.

Purity of the Sample: The presence of residual solvents or synthetic by-products can

significantly depress or alter these thermal properties.

Atmospheric Pressure: Boiling points are highly dependent on pressure, and reported values

may not always be normalized to standard pressure (760 mmHg).

Therefore, it is imperative for any laboratory using this intermediate to perform its own

experimental verification of these key thermal properties under controlled, documented

conditions. This internal validation is the cornerstone of building a robust and reliable process.

Solid-State Characterization: Beyond the Melting
Point
For any crystalline solid intended for pharmaceutical use, understanding its solid-state behavior

is as crucial as its chemical identity. This includes not only its melting point but also its potential

to exist in different crystalline forms (polymorphism).

Melting Point Analysis
The melting point is a fundamental indicator of purity.[5] Pure crystalline compounds typically

exhibit a sharp melting range (0.5-1.0 °C). The reported range for 2-Amino-5-chloro-2'-

fluorobenzophenone is relatively narrow (93-99 °C), suggesting that high-purity material is

commercially available. A broadened melting range or a depression of the melting point would

be a strong indicator of impurities. Differential Scanning Calorimetry (DSC) is the gold-standard

technique for accurately determining the melting point and other thermal events.

Polymorphism: The Hidden Variable
Polymorphism is the ability of a solid material to exist in more than one form or crystal

structure. Different polymorphs of the same compound can have vastly different physical

properties, including solubility, stability, and melting point. This has profound implications for

drug development, affecting bioavailability, manufacturability, and patentability.
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While no specific studies on the polymorphism of 2-Amino-5-chloro-2'-fluorobenzophenone

have been identified, the broader class of substituted benzophenones is known to exhibit this

phenomenon. Studies have shown that even minor substitutions on the phenyl rings can lead

to different crystal packing arrangements, resulting in dimorphs and trimorphs.[9] The

conformational flexibility around the carbonyl-phenyl bonds allows the molecule to adopt

different orientations in the crystal lattice, stabilized by a variety of intermolecular interactions.

Given this precedent, researchers should assume that 2-Amino-5-chloro-2'-

fluorobenzophenone may exhibit polymorphism and should incorporate screening for different

crystalline forms into their development workflow, especially when changes are made to the

synthesis or recrystallization solvent.

Experimental Protocol: Melting Point and Thermal
Analysis by DSC
This protocol describes the determination of the melting point and the assessment of thermal

stability using a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric

Analysis (TGA).

Objective: To accurately determine the melting endotherm and assess the thermal

decomposition profile of the sample.

Methodology:

Sample Preparation: Accurately weigh 3-5 mg of the yellow crystalline powder into a

standard aluminum DSC pan. Crimp the pan with a lid.

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC

cell.

Thermal Program (DSC):

Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to 200 °C at a controlled rate of 10 °C/min under a

nitrogen atmosphere (flow rate 50 mL/min).

Instrument Setup (TGA): Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
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Thermal Program (TGA):

Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen

atmosphere.

Data Analysis:

DSC: Determine the onset temperature and the peak maximum of the melting endotherm.

The peak area can be integrated to determine the enthalpy of fusion (ΔHfus).

TGA: Analyze the thermogram to identify the onset temperature of weight loss, indicating

the beginning of thermal decomposition.
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Sample Preparation

Instrumental Analysis

Data Interpretation

Accurately weigh 3-5 mg
of sample into DSC pan

Crimp pan with lid

Load sample and reference
pans into DSC cell

Run thermal program:
Heat at 10°C/min to 200°C

Record heat flow vs.
temperature (Thermogram)

Identify melting endotherm
(Onset, Peak Temp, ΔHfus)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile: A Key to Formulation
The solubility of an API intermediate is a critical parameter that influences reaction conditions,

purification strategies (especially recrystallization), and the formulation of the final drug product.
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Currently, the available data for 2-Amino-5-chloro-2'-fluorobenzophenone is qualitative,

indicating it is "slightly soluble" in solvents like chloroform and methanol.[7] For effective

process development, quantitative data is essential. The "shake-flask" method is the most

reliable technique for determining thermodynamic equilibrium solubility.

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in various pharmaceutically

relevant solvents at a controlled temperature.

Methodology:

Preparation: To a series of glass vials, add an excess amount of the compound (e.g., ~50

mg) to a fixed volume (e.g., 2 mL) of each selected solvent (e.g., Methanol, Ethanol,

Acetone, Dichloromethane, Water). An excess of solid must be visible.

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-

controlled chamber (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium

(typically 24-48 hours).

Sample Collection & Separation: After equilibration, allow the vials to stand undisturbed for at

least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant

using a syringe and immediately filter it through a 0.45 µm syringe filter (e.g., PTFE or

PVDF) into a clean vial. This step is critical to remove all undissolved solids.

Analysis: Accurately dilute the filtered solution with a suitable solvent. Quantify the

concentration of the dissolved compound using a validated analytical method, such as UV-

Vis spectrophotometry or HPLC with a calibration curve.

Calculation: Calculate the solubility in mg/mL or mol/L.
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Add excess solid
to known volume of solvent

Agitate at constant
temperature (24-48h)
to reach equilibrium

Allow suspension
to settle

Withdraw supernatant
and filter (0.45 µm)

Dilute filtrate
accurately

Quantify concentration
via HPLC or UV-Vis
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Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Analysis & Structural Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure and

assessing the purity of pharmaceutical intermediates.

Table 2: Summary of Spectroscopic Data & Interpretation
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Technique
Data / Expected
Characteristics

Interpretation

Mass Spectrometry (EI-MS)

Molecular Ion (M⁺): m/z
249.[4]Major Fragments:
m/z 248 ([M-H]⁺), 123.[4]

The peak at m/z 249
corresponds to the
molecular weight,
confirming the elemental
composition. The m/z 248
fragment likely arises from
the loss of a hydrogen
atom. Further
fragmentation analysis is
needed to assign the m/z
123 peak, which could
result from cleavage
around the carbonyl
group.

Infrared (IR) Spectroscopy

Expected Peaks (cm⁻¹):• 3400-

3200 (N-H stretch, two bands)•

1680-1660 (C=O stretch,

ketone)• ~1600, ~1480 (C=C

stretch, aromatic)• ~1250 (C-N

stretch)• ~1100 (C-F stretch)•

~820 (C-Cl stretch)

The presence of sharp bands

in the N-H region confirms the

primary amine. A strong

absorption for the C=O group

is expected. The exact position

is influenced by conjugation

with the aromatic rings.

Characteristic absorptions for

C-F and C-Cl bonds confirm

halogenation.
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Technique
Data / Expected
Characteristics

Interpretation

¹H NMR Spectroscopy

Expected Signals (δ, ppm):•

~6.0-7.0 (broad singlet, 2H, -

NH₂)• ~6.8-7.8 (multiplets, 7H,

aromatic protons)

The amino protons (-NH₂) are

expected to be a broad singlet,

exchangeable with D₂O. The 7

aromatic protons will appear as

complex multiplets due to

splitting from each other and,

for the fluorinated ring,

coupling with ¹⁹F. Protons

ortho to the fluorine will show

additional splitting (J-HF).

| ¹³C NMR Spectroscopy | Expected Signals (δ, ppm):• ~195 (C=O)• 110-165 (aromatic

carbons) | The carbonyl carbon (C=O) will be the most downfield signal. A total of 13 distinct

signals are expected. The carbons on the fluorinated ring will appear as doublets due to C-F

coupling, with the carbon directly bonded to fluorine (C-F) showing the largest coupling

constant. |

Safety and Handling
Proper handling of any chemical intermediate is crucial for laboratory safety. 2-Amino-5-chloro-

2'-fluorobenzophenone is classified as hazardous under the Globally Harmonized System

(GHS).

Table 3: GHS Hazard Classification
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Classification Pictogram Signal Word
Hazard
Statement(s)

Source(s)

Skin Irritation,
Category 2

GHS07
(Exclamation
Mark)

Warning
H315: Causes
skin irritation.

[4]

Eye Irritation,

Category 2A

GHS07

(Exclamation

Mark)

Warning

H319: Causes

serious eye

irritation.

[4]

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) |

GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |[4] |

Interpretation of Hazard Statements
H315 (Causes skin irritation): Direct contact with the substance can cause inflammation,

redness, or itching of the skin.

H319 (Causes serious eye irritation): Direct contact with the eyes can cause significant

irritation, redness, pain, and potential damage if not promptly addressed.

H335 (May cause respiratory irritation): Inhalation of the dust or powder can irritate the nose,

throat, and lungs, leading to coughing and shortness of breath.

Recommended Handling and Storage
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize

inhalation of dust.[5] Wear appropriate Personal Protective Equipment (PPE), including

safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Avoid generating dust during weighing and transfer. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances such as strong oxidizing agents.[5]

Conclusion
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2-Amino-5-chloro-2'-fluorobenzophenone is a foundational building block in modern medicinal

chemistry. A comprehensive understanding of its physical properties is not merely a

characterization exercise but a prerequisite for robust process development, effective

formulation, and regulatory compliance. This guide has consolidated the available data,

highlighting areas of discrepancy that necessitate empirical verification. As a Senior Application

Scientist, my primary recommendation is to leverage this guide as a starting point, but to build

upon it with rigorous, internally generated experimental data for all critical physical parameters.

This commitment to scientific integrity and self-validation ensures the quality and consistency

required for the development of safe and effective pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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